{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid
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Overview
Description
{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid involves its interaction with specific molecular targets. It is known to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is similar to that of certain antidepressants and can affect mood and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the acetic acid group.
(4-Methylpiperazin-1-yl)methanone: Contains the piperazine ring but differs in the attached functional groups.
Uniqueness
{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-17-7-9-18(10-8-17)15(20)11-19(12-16(21)22)13-3-5-14(23-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYBWBEYPSKGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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